![molecular formula C22H29N5O B5297420 1-(4-methylbenzyl)-4-{[2-(1-piperidinyl)-5-pyrimidinyl]methyl}-2-piperazinone](/img/structure/B5297420.png)
1-(4-methylbenzyl)-4-{[2-(1-piperidinyl)-5-pyrimidinyl]methyl}-2-piperazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methylbenzyl)-4-{[2-(1-piperidinyl)-5-pyrimidinyl]methyl}-2-piperazinone is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as MPP and is known for its ability to interact with various biological systems, making it a promising candidate for drug development.
作用機序
The mechanism of action of MPP is not fully understood, but it is believed to involve the modulation of various signaling pathways and receptors. MPP has been shown to interact with the adenosine A1 receptor, which plays a crucial role in regulating blood flow and blood pressure. MPP has also been shown to interact with the dopamine D2 receptor, which is involved in the regulation of motor function and reward.
Biochemical and Physiological Effects:
MPP has been shown to have various biochemical and physiological effects on the body. In animal studies, MPP has been shown to reduce inflammation and oxidative stress, which are two key factors involved in the development of various diseases. MPP has also been shown to reduce the levels of certain neurotransmitters, such as dopamine and norepinephrine, which are involved in the regulation of mood and behavior.
実験室実験の利点と制限
One of the main advantages of using MPP in lab experiments is its ability to interact with various biological systems, making it a versatile tool for studying various disease conditions. However, one of the main limitations of using MPP is its potential toxicity, which can limit its use in certain experiments. Additionally, the synthesis of MPP can be challenging and time-consuming, which can limit its availability for research purposes.
将来の方向性
There are several future directions for research involving MPP. One area of focus is the development of novel drug candidates based on the structure of MPP. Another area of focus is the investigation of the potential therapeutic applications of MPP in various disease conditions, such as cancer and neurological disorders. Additionally, there is a need for further research on the mechanism of action of MPP, which could provide valuable insights into its potential therapeutic applications.
合成法
The synthesis of MPP involves a multi-step process that requires the use of various reagents and catalysts. One of the most common methods for synthesizing MPP involves the condensation of 1-(4-methylbenzyl)-4-piperidinone with 2-(1-piperidinyl)-5-pyrimidinylmethanol in the presence of a suitable base. The resulting compound is then treated with piperazine to yield the final product.
科学的研究の応用
MPP has been extensively studied for its potential therapeutic applications in various disease conditions. Some of the areas where MPP has shown promising results include cancer, neurological disorders, and cardiovascular diseases. In cancer research, MPP has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting cell proliferation. In neurological disorders, MPP has been shown to possess neuroprotective properties and has been investigated for the treatment of Alzheimer's disease and Parkinson's disease. In cardiovascular diseases, MPP has been shown to reduce blood pressure and improve cardiac function.
特性
IUPAC Name |
1-[(4-methylphenyl)methyl]-4-[(2-piperidin-1-ylpyrimidin-5-yl)methyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O/c1-18-5-7-19(8-6-18)16-27-12-11-25(17-21(27)28)15-20-13-23-22(24-14-20)26-9-3-2-4-10-26/h5-8,13-14H,2-4,9-12,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYVMYRVOLIGBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2=O)CC3=CN=C(N=C3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylbenzyl)-4-{[2-(1-piperidinyl)-5-pyrimidinyl]methyl}-2-piperazinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

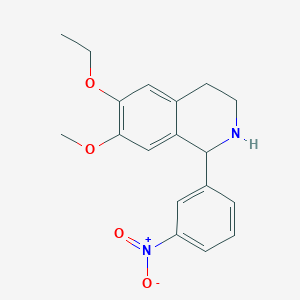
![8-ethoxy-2-oxo-N-[1-(tetrahydro-2-furanyl)ethyl]-2H-chromene-3-carboxamide](/img/structure/B5297349.png)
![2-[4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5297355.png)
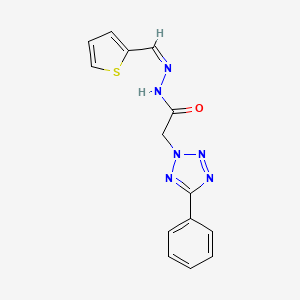
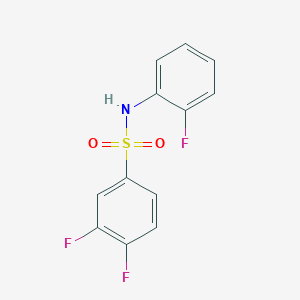
![N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5297399.png)
![2-{2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B5297406.png)
![N,N-diethyl-4-{[4-hydroxy-1-(3-methoxypropyl)-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}benzenesulfonamide](/img/structure/B5297407.png)
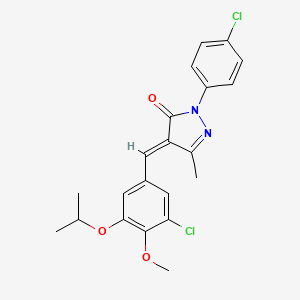
![2-isobutyl-6-[(4-propyl-1,2,3-thiadiazol-5-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5297418.png)
![N-methyl-N-(3-pyridinylmethyl)-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5297419.png)
![2-({[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5-propyl-1,3,4-oxadiazole](/img/structure/B5297427.png)
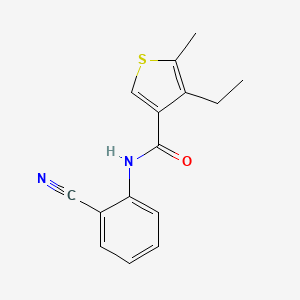
![methyl 2-{5-[(5-methyl-2-furyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5297437.png)